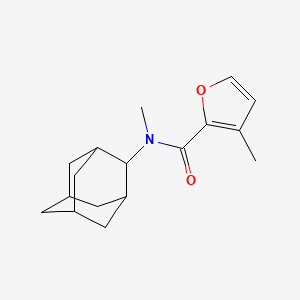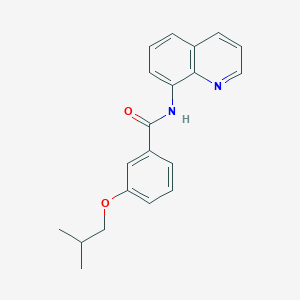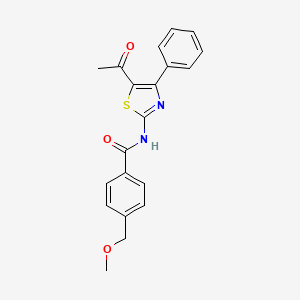
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate, also known as PTMDCP, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a tetrazole ring and a pyrrole ring, which makes it an interesting molecule for the development of new drugs and materials.
Wirkmechanismus
The mechanism of action of (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in cells, leading to the observed biological effects. For example, (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis.
Biochemical and Physiological Effects
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has also been shown to have antibacterial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate is its relatively simple synthesis method, which makes it readily available for scientific research. However, its low solubility in water and other solvents may limit its use in certain experiments. In addition, the lack of understanding of its mechanism of action may hinder its development as a drug candidate.
Zukünftige Richtungen
There are several future directions for the research on (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to better understand its biological effects and potential applications. Another direction is to optimize its chemical structure to improve its solubility and potency. (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate can also be used as a building block for the synthesis of new materials with specific properties. Finally, (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate can be tested in animal models to evaluate its efficacy and safety as a potential drug candidate.
Conclusion
In conclusion, (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate is a heterocyclic compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been reported to have anti-cancer, anti-inflammatory, and anti-microbial activities. However, its mechanism of action is not well understood, and its low solubility may limit its use in certain experiments. Future research on (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate should focus on identifying its molecular targets, optimizing its chemical structure, and evaluating its efficacy and safety in animal models.
Synthesemethoden
The synthesis of (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate involves the reaction of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with (1-phenyltetrazol-5-yl)methanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate as a white crystalline solid with a melting point of 204-206°C.
Wissenschaftliche Forschungsanwendungen
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has potential applications in scientific research, particularly in the fields of medicinal chemistry and material science. It has been reported to have anti-cancer, anti-inflammatory, and anti-microbial activities, which makes it a promising candidate for the development of new drugs. (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has also been used as a building block for the synthesis of novel materials such as polymers and dendrimers.
Eigenschaften
IUPAC Name |
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5O2/c14-9-6-10(16-12(9)15)13(21)22-7-11-17-18-19-20(11)8-4-2-1-3-5-8/h1-6,16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNKKSWFWMODJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)COC(=O)C3=CC(=C(N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7537410.png)
![N-(2,4-dichlorophenyl)-2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7537413.png)
![1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea](/img/structure/B7537423.png)


![6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7537448.png)
![2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide](/img/structure/B7537456.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)



![1-[2,4,6-Trimethyl-3-[(3-morpholin-4-ylsulfonylphenyl)methylsulfanylmethyl]phenyl]ethanone](/img/structure/B7537493.png)

